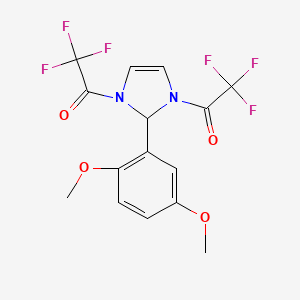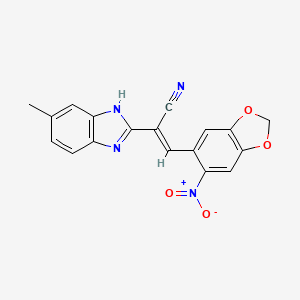
2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide
描述
2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide, also known as CPPH, is a hydrazide compound that has gained attention in scientific research due to its potential as a therapeutic agent. CPPH has been synthesized through various methods and has shown promising results in both in vitro and in vivo studies.
作用机制
The mechanism of action of 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide is not fully understood, but it has been proposed that 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide may exert its effects through the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide has also been shown to inhibit the activity of histone deacetylases, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide has been shown to have various biochemical and physiological effects in in vitro and in vivo studies. In cancer cells, 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide has been shown to induce cell cycle arrest and apoptosis. In inflammation models, 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In models of neurodegenerative diseases, 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide has been shown to protect against oxidative stress and reduce inflammation.
实验室实验的优点和局限性
One advantage of 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide for lab experiments is its relatively low toxicity compared to other compounds. However, one limitation is that 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide has low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
未来方向
For 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide research include further studies on its mechanism of action, as well as its potential therapeutic applications in various diseases. 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide may also be studied in combination with other compounds to enhance its effects. In addition, the development of more efficient synthesis methods for 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide may allow for its wider use in scientific research.
科学研究应用
2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In vitro studies have shown that 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide has anti-proliferative effects on cancer cells and can induce apoptosis. 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(4-chlorophenoxy)-N'-(1-phenylethylidene)propanohydrazide has been studied for its potential neuroprotective effects in models of Parkinson's disease.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-1-phenylethylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12(14-6-4-3-5-7-14)19-20-17(21)13(2)22-16-10-8-15(18)9-11-16/h3-11,13H,1-2H3,(H,20,21)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXQJYKFNQTMFY-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=C(C)C1=CC=CC=C1)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C(\C)/C1=CC=CC=C1)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[(E)-1-phenylethylideneamino]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-bromo-1-naphthyl)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B3827367.png)

![4-methoxybenzaldehyde {6-[(4-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B3827379.png)
![2-methyl-8-[(1-propyl-1H-pyrazol-5-yl)carbonyl]octahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B3827386.png)
![N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-2-(4-methoxyphenyl)-1,3-benzoxazol-5-amine](/img/structure/B3827393.png)
![N-(2-chloro-5-methylphenyl)-3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzamide](/img/structure/B3827400.png)

![2-[(4-methylphenyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B3827408.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B3827416.png)
![2,2'-[(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)bis(nitrilomethylylidene)]bis(6-nitrophenol)](/img/structure/B3827424.png)
![N,N'-bis[3-(3-nitrophenyl)-2-propen-1-ylidene]dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide](/img/structure/B3827431.png)
![2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3827442.png)

![(2-chloro-4-nitrophenyl){2-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B3827469.png)